molecular formula C4H11N5O3S B2456479 [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate CAS No. 1609400-75-0

[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate

Cat. No.: B2456479
CAS No.: 1609400-75-0
M. Wt: 209.22
InChI Key: JHWRLWXEALNHRN-UHFFFAOYSA-N
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Description

[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate is a chemical compound with the molecular formula C4H11N5O3S. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate typically involves the reaction of primary amines with orthoesters and sodium azide. The reaction conditions often include the use of acetic acid as a medium and may involve catalysts such as metallic triflates or imidazolium ionic liquids .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of microwave irradiation and other advanced techniques can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, orthoesters, and various catalysts such as zinc salts and metallic triflates. Reaction conditions may involve the use of solvents like acetic acid, nitrobenzene, or isopropanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .

Scientific Research Applications

Chemistry

In chemistry, [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound is studied for its potential as a bioisostere, a molecule that can mimic the biological activity of another molecule. This property makes it useful in the design of new drugs and therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(1H-Tetrazol-5-yl)ethyl]amine methanesulfonate involves its interaction with specific molecular targets and pathways. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methanesulfonic acid;1-(2H-tetrazol-5-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5.CH4O3S/c1-2(4)3-5-7-8-6-3;1-5(2,3)4/h2H,4H2,1H3,(H,5,6,7,8);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWRLWXEALNHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNN=N1)N.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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